
2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine is characterized by a pyridine ring attached to a cyclobutylpiperazine group. Pyridine is a basic heterocyclic organic compound, structurally related to benzene .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine are not available, related compounds have been used in the synthesis of various pharmaceuticals .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Anticancer Activities : Novel compounds derived from structurally similar pyridine and piperazine scaffolds have been synthesized and shown to exhibit moderate cytotoxic activity against cancer cells, including prostate cancer cell lines. These studies suggest that derivatives of pyridin-3-amine could serve as starting points for the development of new anticancer agents (Demirci & Demirbas, 2019).
Antibacterial and Antimicrobial Activities : Various heterocyclic compounds, including those related to the pyridine and piperazine motifs, have been synthesized with the aim of discovering new antimicrobial and antibacterial agents. For instance, derivatives showing promise against Mycobacterium tuberculosis, including multidrug-resistant strains, highlight the potential for compounds derived from 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine to contribute to the treatment of infectious diseases (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Catalytic Applications : Research into the synthesis of N,4-diheteroaryl 2-aminothiazoles has unveiled compounds with interesting properties, including those suitable for catalysis. The study of these molecules contributes to a broader understanding of how structural modifications can influence catalytic activity and selectivity in synthetic chemistry applications (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Energetic Materials : The synthesis of novel energetic compounds derived from pyridin-4-amine demonstrates the potential for creating materials with significant explosive properties. This research area could provide insights into the design of new materials for defense and industrial applications, potentially relevant to derivatives of the compound (Ku, 2015).
Luminescent Materials : Studies on cyclometalating ligands, including those based on pyridin-2-amine frameworks, have led to the development of platinum(II) complexes with high luminescence and minimal concentration quenching. Such research indicates the utility of pyridine and piperazine derivatives in creating materials for optical and electronic applications (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Propiedades
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-5-2-6-15-13(12)17-9-7-16(8-10-17)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDZRZRVCWNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
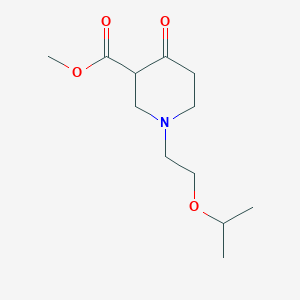

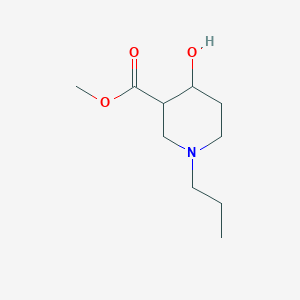

![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
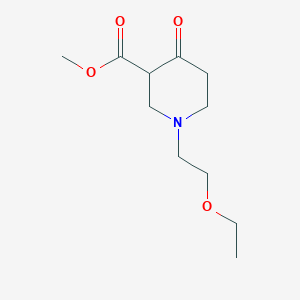
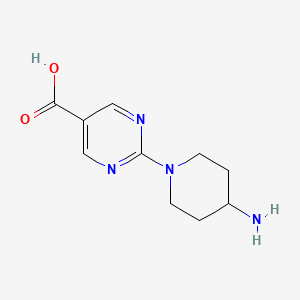
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)
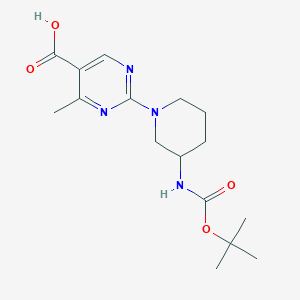
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)
![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)
